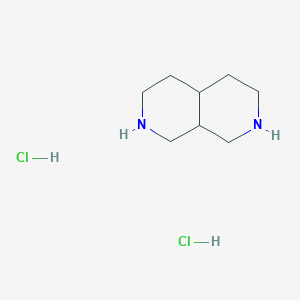

Decahydro-2,7-naphthyridine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decahydro-2,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H16N2.2ClH . It has a molecular weight of 213.15 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8 (7)10-4-1;;/h7-10H,1-6H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用

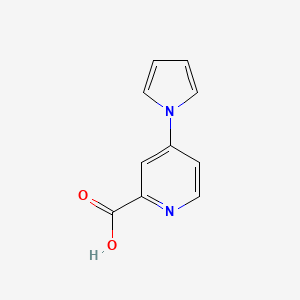

Fluorescent Sensing

Decahydro-2,7-naphthyridine dihydrochloride plays a crucial role in the development of fluorescent sensors for biological molecules. For instance, ethyne-linked naphthyridine-aniline conjugated molecules, incorporating the 2-acetamido-1,8-naphthyridine moiety, have been identified as selective sensors for guanine and guanosine monophosphate. These sensors exhibit selectivity in both dichloromethane and water, benefiting from a triply hydrogen-bonded motif for guanine binding. The effectiveness of these sensors is enhanced by aniline moieties through electron-donating effects, and the design allows for additional hydrogen bonds, π-π stacking, and electrostatic interactions (Lu, Phang, & Fang, 2016).

Chemical Synthesis and Characterization

The synthesis and characterization of decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been extensively studied. These compounds are prepared by reducing naphthyridines with sodium and ethanol. The reduction of 1,5-naphthyridine with platinum oxide in acid solution yields a mixture of trans- and cis-decahydro-1,5-naphthyridine, distinguishable by proton magnetic resonance spectroscopy. This research has laid foundational knowledge for the synthesis and identification of naphthyridine derivatives (Armarego, 1967).

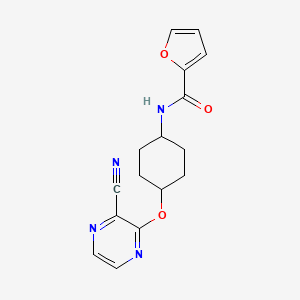

Antiviral Research

Decahydro-2,7-naphthyridine derivatives have shown promise in antiviral research. Notably, certain naphthyridine compounds inhibit the strand transfer step of the HIV-1 integration process catalyzed by integrase. These inhibitors have demonstrated significant effectiveness in preventing the spread of HIV-1 infection in cell culture without exhibiting cytotoxicity, marking them as potential candidates for antiviral therapy (Zhuang et al., 2003).

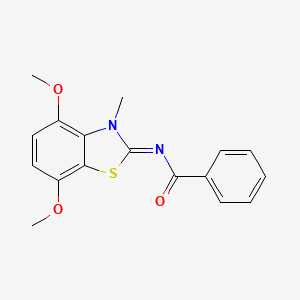

Catalysis

Decahydro-2,7-naphthyridine derivatives also find applications in catalysis. For example, homogeneous perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles have been efficiently achieved using iridium complexes bearing functional bipyridonate ligands. These processes involve the release and uptake of hydrogen molecules, showcasing the potential of naphthyridine derivatives in catalytic applications (Fujita, Tanaka, Kobayashi, & Yamaguchi, 2014).

Material Science

In material science, this compound contributes to the synthesis of new aromatic polyesters containing the cardo decahydronaphthalene group. These polyesters exhibit good solubility in various organic solvents and can be cast into films, demonstrating their potential in high-performance materials due to their thermal stability and amorphous nature (Honkhambe et al., 2010).

Safety and Hazards

特性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h7-10H,1-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWMPBDLRCYICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Quinazolin-4-yl)amino]acetamide](/img/structure/B2867483.png)

![2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine](/img/structure/B2867484.png)

![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)

![N-(sec-butyl)-2-(2,5-dimethylbenzyl)-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867487.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2867491.png)

![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2867496.png)

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2867497.png)

![1-(4-Fluorophenyl)-3-(2-furyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2867498.png)

![5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2867500.png)

![(E)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene][(3-fluorophenyl)methoxy]amine](/img/structure/B2867505.png)